Rosuvastatin-d6 Acyl-beta-D-glucuronide
Description
Rosuvastatin-d6 Acyl-beta-D-glucuronide is a deuterated glucuronide metabolite of rosuvastatin, a statin used to lower cholesterol. As an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS), it enables precise quantification of rosuvastatin in pharmacokinetic (PK) studies. The acyl-beta-D-glucuronide form arises from Phase II metabolism, where glucuronic acid conjugates to the carboxylic acid moiety of rosuvastatin via UDP-glucuronosyltransferases (UGTs) . This metabolite is critical for studying drug-drug interactions (DDIs) mediated by transporters like OATP1B1, BCRP, and OAT3 .
Properties
Molecular Formula |
C28H36FN3O12S |
|---|---|
Molecular Weight |
663.7 g/mol |
IUPAC Name |
(2R,3R,4R,5S,6R)-6-[(E,3S,5R)-7-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H36FN3O12S/c1-13(2)20-18(21(14-5-7-15(29)8-6-14)31-28(30-20)32(3)45(4,41)42)10-9-16(33)11-17(34)12-19(35)43-27-24(38)22(36)23(37)25(44-27)26(39)40/h5-10,13,16-17,22-25,27,33-34,36-38H,11-12H2,1-4H3,(H,39,40)/b10-9+/t16-,17-,22+,23+,24-,25+,27-/m0/s1/i1D3,2D3 |
InChI Key |
AWGDNYJLUILGBY-KEQILNJFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=NC(=NC(=C1/C=C/[C@@H](C[C@@H](CC(=O)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C(=O)O)O)O)O)O)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Rosuvastatin-d6
The deuterium labeling of rosuvastatin is commonly performed by:
- Deuterium Exchange Reactions : Using deuterated solvents or reagents under controlled conditions to replace labile hydrogens with deuterium.
- Use of Deuterated Precursors : Incorporation of deuterium during the initial chemical synthesis of rosuvastatin, ensuring site-specific labeling.
These methods ensure the d6 isotopic pattern necessary for bioanalytical internal standards.
Formation of Acyl-beta-D-glucuronide
The acyl-beta-D-glucuronide moiety is introduced by coupling rosuvastatin-d6 with beta-D-glucuronic acid or its activated derivatives.
- Enzymatic Glucuronidation : Utilizing UDP-glucuronosyltransferase enzymes to catalyze the conjugation in vitro, mimicking physiological metabolism.
- Chemical Synthesis : Employing chemical coupling agents such as carbonyldiimidazole or dicyclohexylcarbodiimide in the presence of bases (e.g., triethylamine) and catalysts (e.g., 4-pyrrolidinopyridine) to activate the carboxyl group of glucuronic acid and form the ester linkage with rosuvastatin-d6.
Reaction Conditions and Reagents
Analytical Characterization
- High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for analyzing this compound, using stable isotope-labeled internal standards for precise quantification.
- The compound is typically analyzed under positive ion mode with C18 columns, ensuring high resolution and sensitivity.
Research Findings and Optimization
- The enzymatic glucuronidation provides regioselective conjugation, closely resembling in vivo metabolites.
- Chemical synthesis allows for scalable production but requires careful control of reaction parameters to avoid side reactions.
- Use of peptide coupling reagents and catalysts improves yield and purity of the glucuronide conjugate.
- The temperature range of 0°C to reflux is critical for optimal reaction kinetics during coupling steps.
Summary Table of Preparation Methods
| Method Type | Key Features | Advantages | Limitations |
|---|---|---|---|
| Enzymatic Glucuronidation | Uses UDP-glucuronosyltransferase enzymes | High regioselectivity, physiological relevance | Enzyme availability, cost |
| Chemical Coupling | Carbonyldiimidazole or dicyclohexylcarbodiimide mediated | Scalable, controllable reaction conditions | Possible side reactions, requires purification |
| Deuterium Labeling | Deuterium exchange or deuterated precursors | Precise isotopic labeling | Requires specialized reagents |
Chemical Reactions Analysis
Types of Reactions
Rosuvastatin-d6 Acyl-beta-D-glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are often studied to understand the metabolic pathways and potential drug interactions .
Scientific Research Applications
Rosuvastatin-d6 Acyl-beta-D-glucuronide has several scientific research applications:
Chemistry: Used to study the metabolic pathways of Rosuvastatin and its interactions with other compounds.
Biology: Helps in understanding the biological effects of Rosuvastatin and its metabolites on cellular processes.
Medicine: Aids in the development of new drugs by providing insights into the metabolism and efficacy of Rosuvastatin.
Industry: Used in the production of high-purity Rosuvastatin derivatives for pharmaceutical applications
Mechanism of Action
Rosuvastatin-d6 Acyl-beta-D-glucuronide exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is involved in the biosynthesis of cholesterol. This inhibition leads to a decrease in cholesterol levels in the liver, thereby reducing the risk of cardiovascular diseases. The compound interacts with specific molecular targets and pathways, including the mevalonate pathway, to exert its effects .
Comparison with Similar Compounds
Structural and Analytical Properties
*Rosuvastatin-d6 (parent drug) has a molecular weight of 488.2; glucuronidation adds ~176 Da, yielding ~664.6 Da.
Key Findings :
Metabolic Stability and Reactivity
Acyl glucuronides are chemically reactive, undergoing hydrolysis and intramolecular acyl migration, which complicates their analysis:
Implications :
Pharmacokinetic and Transport Properties
Rosuvastatin’s PK is governed by transporters (OATP1B1, BCRP, OAT3), which may influence its glucuronide’s disposition:
Key Findings :
Implications :
- While this compound’s hazards are undocumented, general acyl glucuronide precautions (e.g., avoiding exposure) are recommended .
Q & A
Basic Research Questions
Q. What experimental considerations are critical for synthesizing and characterizing Rosuvastatin-d6 Acyl-beta-D-glucuronide?
- Methodology : Synthesis requires isotopic labeling (e.g., deuterium at specific positions) to ensure structural fidelity. Purification involves reversed-phase chromatography or solid-phase extraction to isolate the metabolite from reaction byproducts. Characterization should employ tandem mass spectrometry (MS/MS) for isotopic purity verification and nuclear magnetic resonance (NMR) for structural elucidation . Stability during synthesis must be monitored using pH-controlled buffers (pH 4–7) and low temperatures (4°C) to prevent hydrolysis or acyl migration .
Q. How should researchers handle stability challenges during sample storage and preparation?
- Methodology : Stability is pH- and temperature-dependent. Store samples at -80°C in acidic buffers (pH 3–4) to minimize hydrolysis. Avoid freeze-thaw cycles. For analytical workflows, use ice-cold solvents and rapid processing to mitigate degradation. Validate stability under experimental conditions via time-course LC-MS/MS analyses .
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
- Methodology : Liquid chromatography coupled with high-resolution MS (LC-HRMS) provides specificity for distinguishing isotopic peaks from endogenous interferences. For low-concentration detection, employ stacking capillary electrophoresis (e.g., FASI-sweeping-AFMC) to enhance sensitivity, as demonstrated for dabigatran acyl-glucuronide . Internal standards (e.g., deuterated analogs) are essential for correcting matrix effects .
Advanced Research Questions
Q. How can researchers resolve analytical challenges in distinguishing this compound from its isomers?
- Methodology : Isomeric separation requires optimized chromatographic conditions, such as hydrophilic interaction liquid chromatography (HILIC) or chiral columns. Confirm identity via MS/MS fragmentation patterns and comparison with synthetic standards. For acyl-migrated isomers, kinetic studies under varying pH/temperature can differentiate reversible vs. irreversible forms .
Q. What are the implications of protein adduct formation, and how can these adducts be detected?
- Methodology : Acyl glucuronides covalently bind to serum albumin and tissue proteins, potentially triggering immune responses. Detect adducts using SDS-PAGE with Western blotting (anti-glucuronide antibodies) or LC-MS proteomics. Quantify adduct stability via incubation studies in human plasma, followed by immunoprecipitation and peptide mapping .
Q. How does this compound influence drug-drug interaction (DDI) profiles in vitro?
- Methodology : Assess DDIs using hepatocyte or microsomal models. Co-incubate Rosuvastatin-d6 with cytochrome P450 (CYP) inhibitors/inducers (e.g., ketoconazole, rifampicin) and quantify metabolite shifts via LC-MS. Evaluate UDP-glucuronosyltransferase (UGT) inhibition via competitive assays with probe substrates (e.g., mycophenolic acid glucuronide) .
Q. What strategies validate the toxicological relevance of acyl glucuronide metabolites in preclinical studies?
- Methodology : Combine in vitro toxicity assays (e.g., cellular ROS generation, mitochondrial dysfunction) with in vivo rodent models. Use isotopically labeled metabolites (e.g., Rosuvastatin-d6) to track tissue distribution and adduct accumulation. Correlate findings with histopathology and biomarker analysis (e.g., serum ALT/AST for hepatotoxicity) .
Key Considerations for Experimental Design
- Isotopic Purity : Verify via isotopic abundance ratios (e.g., ≥95% deuterium incorporation) using HRMS .
- Adduct-Specific Antibodies : Customize ELISA kits for detecting Rosuvastatin-d6-protein adducts in immunogenicity studies .
- Kinetic Modeling : Use nonlinear regression to predict acyl migration rates under physiological conditions (pH 7.4, 37°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
